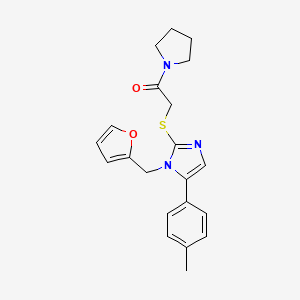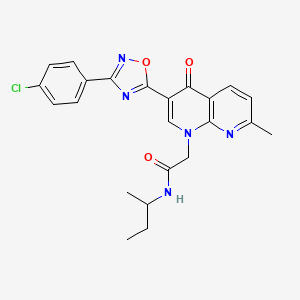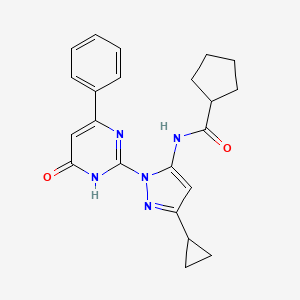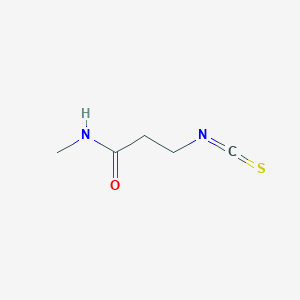
2-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide” is a benzamide-based derivative . Benzamides are structural parents of carbonic acid amide of the benzoic acid . They have the carbon snippet being attached to oxygen and also a nitrogen group attached with a hydrogen atom .
Synthesis Analysis
The synthesis of benzamide-based derivatives involves a reaction of benzoyl chloride with 2-chloroaniline using conventional methods. This is followed by alkylation with Thionyl chloride and then a reaction with 2-chloroaniline to get the target compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of benzoyl chloride with 2-chloroaniline, followed by alkylation with Thionyl chloride, and then a reaction with 2-chloroaniline .Scientific Research Applications
Supramolecular Packing Motifs
Research has shown that related compounds exhibit unique supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen bonded amide strands. These structures suggest a novel mode of organization relevant for some columnar liquid crystals. Such insights contribute to the understanding of liquid crystal behaviors and the design of new materials with specific optical and electronic properties (Lightfoot et al., 1999).
Enantioselective Synthesis
The compound and its analogs have been utilized in enantioselective synthesis processes. For instance, related studies have demonstrated the preparation of piperidines from (S)-methylpyroglutamate, showcasing the compound's role in synthesizing structurally complex and optically active molecules. Such methodologies are crucial for developing pharmaceuticals and agrochemicals with high purity and efficacy (Calvez et al., 1998).
C–H Activation for Functionalization
Research involving N-(2-benzoylphenyl)benzamides has shown regioselective ortho-acetoxylation/methoxylation via substrate-directed C–H activation. Such studies underline the potential of using catalytic systems for selective functionalization of complex molecules, facilitating the synthesis of derivatives with potential biological activity and material science applications (Reddy et al., 2011).
Molecular Structure Analysis
Investigations into similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have focused on their molecular structure using X-ray diffraction and DFT calculations. These studies provide valuable insights into the electronic properties, molecular orbitals, and potential reactivity of the compounds, contributing to the development of materials with tailored properties (Demir et al., 2016).
Polymer Science Applications
The copolymerization of related molecules with 4-chlorophenyl isocyanate has been explored for creating polymers with highly reactive functional groups. This research contributes to the development of new polymeric materials with potential applications in coatings, adhesives, and advanced composites (Mizuya et al., 1989).
Mechanism of Action
Future Directions
The future directions for “2-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide” and its derivatives could involve further investigation of their antimicrobial activities . There’s interest in synthesizing new series of Benzamide-based derivatives to create more active and less toxic antimicrobial agents .
properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-15(11-6-2-4-8-13(11)17)10-19-16(20)12-7-3-5-9-14(12)18/h2-9,15H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQHXUGXZNJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2782431.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)
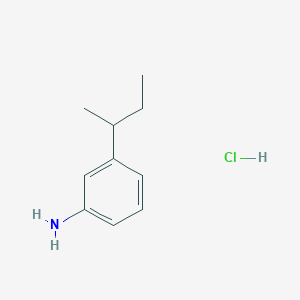
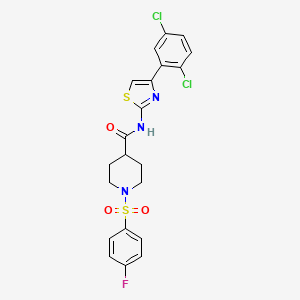

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-hydroxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B2782438.png)
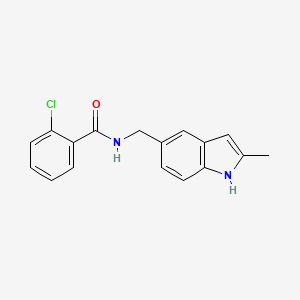
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
